2-(benzo[d]oxazol-2-ylthio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
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Overview
Description
2-(Benzo[d]oxazol-2-ylthio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]oxazol-2-ylthio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. One common approach is the cyclization of 2-alkynyl thioanisoles catalyzed by gold(I)–IPr hydroxide . This method is efficient and applicable to a wide range of substrates with diverse electronic and steric properties.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]oxazol-2-ylthio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits biological activity.
Mechanism of Action
The mechanism of action for 2-(benzo[d]oxazol-2-ylthio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)-1H-benzo[d]imidazole: This compound shares some structural similarities and has been studied for its potential as a GABA-A receptor-positive allosteric modulator.
2-(Benzo[d]oxazol-2-yl)-4-fluorophenol:
Uniqueness
What sets 2-(benzo[d]oxazol-2-ylthio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone apart is its unique combination of heterocyclic rings and functional groups, which may confer distinct chemical and biological properties.
Biological Activity
The compound 2-(benzo[d]oxazol-2-ylthio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a heterocyclic derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various heterocycles. The benzo[d]oxazole moiety is synthesized through cyclization processes involving ortho-amino phenols and carboxylic acids. The thioether linkage is often introduced via thiolation reactions, enhancing the compound's biological properties by improving solubility and bioavailability .
Antimicrobial Activity
Research indicates that compounds containing the benzo[d]oxazole structure exhibit varying degrees of antimicrobial activity. For instance, derivatives have shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria. In a study evaluating related benzoxazole derivatives, some exhibited minimal inhibitory concentrations (MIC) against Bacillus subtilis and Escherichia coli, suggesting that structural modifications could enhance antibacterial effects .
Compound | MIC (µg/mL) against Bacillus subtilis | MIC (µg/mL) against Escherichia coli |
---|---|---|
2 | 32 | 64 |
6 | 16 | 32 |
13 | 8 | 16 |
Anticancer Activity
The anticancer potential of benzoxazole derivatives has been extensively studied. For example, compounds similar to the one have demonstrated cytotoxic effects on various cancer cell lines. In vitro assays showed that specific derivatives inhibited cell proliferation in a dose-dependent manner, with some exhibiting IC50 values comparable to standard chemotherapeutics .
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
A549 | 25 |
The mechanism of action for This compound involves several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Interaction : The benzo[d]oxazole moiety can interact with specific receptors or proteins, potentially modulating signaling pathways related to cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Production : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis .
Case Studies
A notable case study involved the evaluation of a series of benzoxazole derivatives for their cholinesterase inhibitory activity, which is relevant for neurodegenerative diseases like Alzheimer's. The study revealed structure–activity relationships that could guide the design of more potent inhibitors .
In another study focusing on the cytotoxicity of a related compound, researchers found that at certain concentrations, the compound did not exhibit significant cytotoxic effects on normal cells while effectively targeting cancer cells, highlighting its therapeutic potential .
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O2S2/c23-15-9-7-14(8-10-15)18-12-17(20-6-3-11-29-20)25-26(18)21(27)13-30-22-24-16-4-1-2-5-19(16)28-22/h1-11,18H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCWSCJCICLRQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NC4=CC=CC=C4O3)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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